Dynorphin B Selectively Labels κ1b Over κ2a by >50-Fold: A Subtype Discrimination Window Absent in Dynorphin A or U50,488H
In competitive binding studies using guinea pig cerebellum membranes, Dynorphin B and α-neoendorphin labeled κ1b sites 50-fold more potently than κ2a sites, whereas Dynorphin A and U50,488H exhibited high affinity for both κ1a and κ1b subtypes [1][2]. Antisense mapping of KOR-1 exons confirmed distinct receptor mechanisms: KOR-1 exon-targeted probes blocked U50,488H analgesia but showed a markedly different selectivity profile against Dynorphin B analgesia [2].
| Evidence Dimension | KOR subtype binding selectivity (κ1b vs κ2a) |
|---|---|
| Target Compound Data | Dynorphin B labels κ1b >50-fold over κ2a; selectively participates in κ1b-mediated analgesia |
| Comparator Or Baseline | Dynorphin A and U50,488H bind κ1a and κ1b with comparable high affinity (no subtype discrimination) |
| Quantified Difference | >50-fold preferential labeling of κ1b by Dynorphin B relative to κ2a vs. essentially no κ1a/κ1b discrimination for Dynorphin A or U50,488H |
| Conditions | Guinea pig cerebellum membrane binding assay; antisense oligodeoxynucleotide mapping of KOR-1 exons in ICR mice |
Why This Matters
Only Dynorphin B (alongside α-neoendorphin) offers pharmacological κ1b-subtype resolution that U50,488H and Dynorphin A cannot provide, enabling target-validation experiments where κ1a versus κ1b segregation is critical.
- [1] Clark JA, Liu L, Price M, Hersh B, Edelson M, Pasternak GW. Kappa opiate receptor multiplicity: evidence for two U50,488-sensitive kappa 1 subtypes and a novel kappa 3 subtype. J Pharmacol Exp Ther. 1989;251(2):461-468. PMID: 2553917. View Source
- [2] Pasternak KR, Rossi GC, Zuckerman A, Pasternak GW. Antisense mapping KOR-1: evidence for multiple kappa analgesic mechanisms. Brain Res. 1999;826(2):289-292. DOI: 10.1016/S0006-8993(99)01294-9. View Source
